![molecular formula C20H26O4 B14391544 2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene CAS No. 89950-14-1](/img/structure/B14391544.png)
2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two methoxy groups attached to a benzene ring, along with a 2,5-dimethoxyphenyl group and a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 1,4-dimethoxybenzene as the primary starting materials.
Condensation Reaction: The 2,5-dimethoxybenzaldehyde undergoes a condensation reaction with a suitable reagent to form an intermediate compound.
Alkylation: The intermediate compound is then subjected to an alkylation reaction using 2-methylpropyl bromide under basic conditions to introduce the 2-methylpropyl group.
Final Product: The final product, this compound, is obtained after purification and isolation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as distillation, crystallization, and chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with fewer oxygen atoms.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenethylamine: A compound with similar structural features but different functional groups.
2,5-Dimethoxy-4-iodophenethylamine: Another related compound with an iodine substituent.
2,5-Dimethoxy-4-bromophenethylamine: A brominated derivative with similar properties.
Uniqueness
2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene is unique due to its specific combination of functional groups and structural arrangement
Properties
CAS No. |
89950-14-1 |
|---|---|
Molecular Formula |
C20H26O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[1-(2,5-dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene |
InChI |
InChI=1S/C20H26O4/c1-13(2)20(16-11-14(21-3)7-9-18(16)23-5)17-12-15(22-4)8-10-19(17)24-6/h7-13,20H,1-6H3 |
InChI Key |
QNUNWVXAPNOHRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)OC)OC)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


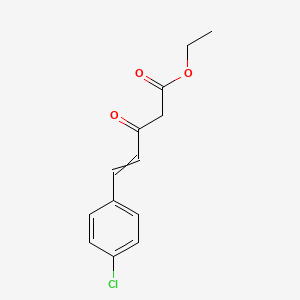
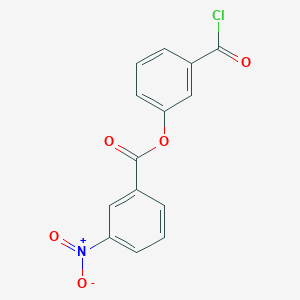
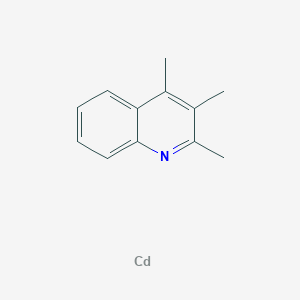

![2-[3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propylidene]oxane](/img/structure/B14391482.png)
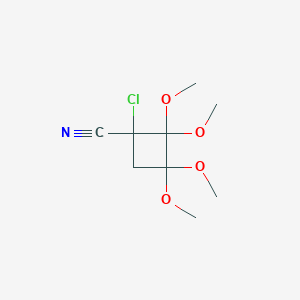
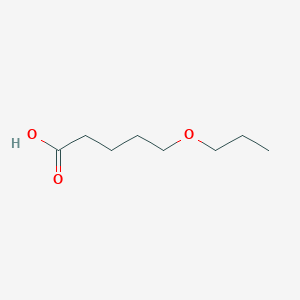
![3-[(6-Hydroxyhexyl)(propyl)amino]propan-1-olate](/img/structure/B14391488.png)
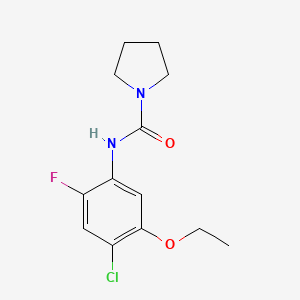
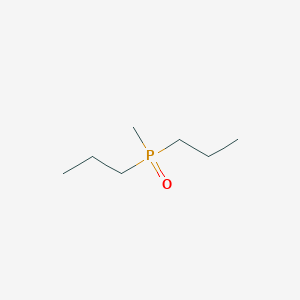
![Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane](/img/structure/B14391501.png)
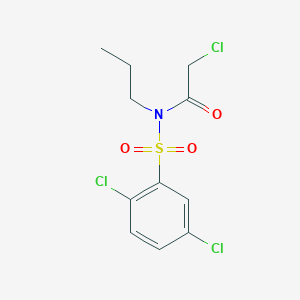
![Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14391514.png)

